Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol
Description
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol is a substituted tetrahydropyran derivative characterized by a six-membered oxygen-containing ring (pyran) in its tetrahydro form. The molecule features two propyl groups at the 2- and 5-positions and a hydroxymethyl (-CH2OH) substituent at the 2-position.
Properties
CAS No. |
85392-29-6 |
|---|---|
Molecular Formula |
C12H24O2 |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
(2,5-dipropyloxan-2-yl)methanol |
InChI |
InChI=1S/C12H24O2/c1-3-5-11-6-8-12(10-13,7-4-2)14-9-11/h11,13H,3-10H2,1-2H3 |
InChI Key |
MQXJAGMQBSLYGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCC(OC1)(CCC)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetrahydro-2,5-dipropyl-2H-pyran-2-methanol typically involves the oxa-6π-electrocyclization of dienones , a common pathway for creating 2H-pyran derivatives . This method involves the cyclization of dienones under specific conditions to form the desired tetrahydropyran structure.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may have potential biological activities, making it useful in biochemical studies.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tetrahydro-2,5-dipropyl-2H-pyran-2-methanol involves its interaction with various molecular targets and pathways. The hydroxyl group and the tetrahydropyran ring play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
a. Tetrahydro-2,5-dimethoxyfuran ()
- Structure : A five-membered tetrahydrofuran ring with methoxy (-OCH3) groups at the 2- and 5-positions.
- Comparison: The absence of a hydroxymethyl group and the smaller ring size reduce its polarity compared to Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol.
b. 4,5-Dichloro-2-(tetrahydro-2H-pyran-2-yl)-3(2H)-pyridazinone ()
- Structure: A pyridazinone core fused with a tetrahydropyran ring and chlorine substituents.
- Comparison: The pyridazinone moiety introduces aromaticity and electrophilic sites, contrasting with the aliphatic hydroxymethyl group in the target compound. Chlorine atoms enhance stability and may confer pesticidal or medicinal properties, as seen in agrochemical precursors .
c. Tetrahydrocurcumin ()
- Structure: A hydrogenated curcumin derivative with a diketone and phenolic groups.
- Comparison : While both compounds share a tetrahydro backbone, Tetrahydrocurcumin’s conjugated diketone system enables antioxidant and anti-inflammatory activities, unlike the target compound’s simpler pyran structure. This highlights how functional groups dictate biological relevance .
Physicochemical Properties
| Compound | Molecular Formula | Key Substituents | Solubility | Reactivity Hotspots |
|---|---|---|---|---|
| This compound | C12H24O2 | -CH2OH, -C3H7 (x2) | Polar solvents | Hydroxyl group, propyl chains |
| Tetrahydro-2,5-dimethoxyfuran | C6H12O3 | -OCH3 (x2) | Moderate polarity | Methoxy groups |
| Tetrahydrocurcumin | C21H24O6 | Diketone, phenolic -OH | Lipophilic | Diketone, phenolic -OH |
Biological Activity
Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol (THDP) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse sources.
Chemical Structure and Properties
THDP has the molecular formula and a molecular weight of approximately 198.31 g/mol. The compound features a tetrahydropyran ring structure, which is known to influence its biological activity.
Synthesis of this compound
The synthesis of THDP typically involves the catalytic hydrogenation of 3,4-dihydro-2-pyran derivatives. A common method includes using palladium on carbon (Pd/C) as a catalyst under hydrogen atmosphere, yielding high purity and yield of the desired product .
Antimicrobial Properties
Research indicates that compounds containing the tetrahydropyran moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyrans can inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
Anticancer Activity
Several case studies have highlighted the anticancer potential of THDP. For example, a study conducted on various cancer cell lines demonstrated that THDP exhibited cytotoxic effects, particularly against breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HT-29 (Colon Cancer) | 20 | Cell cycle arrest |
Neuroprotective Effects
THDP has also been studied for its neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress-induced damage. This property is particularly relevant for neurodegenerative diseases such as Alzheimer's .
Case Studies
- Antimicrobial Efficacy : A study assessing various tetrahydropyran derivatives found that THDP showed notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) suggesting its potential as a lead compound for antibiotic development .
- Anticancer Research : In a comparative study involving THDP and other tetrahydropyran derivatives, THDP displayed superior cytotoxicity against several cancer cell lines, reinforcing its potential as a therapeutic agent in oncology .
- Neuroprotection : Research involving neuronal cell cultures indicated that THDP could mitigate the effects of neurotoxicity induced by beta-amyloid peptides, suggesting its role in preventing Alzheimer's disease progression .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tetrahydro-2,5-dipropyl-2H-pyran-2-methanol, and how can yield optimization be achieved?
- Methodological Answer : The compound’s synthesis likely involves functionalization of the tetrahydropyran core. A common approach for analogous derivatives (e.g., Tetrahydro-4-methyl-2-phenyl-2H-pyran) includes acid-catalyzed cyclization of diols or protection/deprotection strategies using intermediates like 2-hydroxymethyl-tetrahydropyran . Optimization may involve varying catalysts (e.g., p-toluenesulfonic acid for cyclization) or solvent systems (e.g., THF/water mixtures) to improve regioselectivity. Reaction monitoring via TLC or GC-MS is critical for identifying side products, such as over-alkylated derivatives .
Q. How can researchers characterize the stereochemistry and structural conformation of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for resolving stereochemical ambiguity. For example, NOESY experiments can identify spatial proximity of substituents (e.g., dipropyl groups at C2 and C5). High-resolution mass spectrometry (HRMS) confirms molecular formula alignment (e.g., C12H22O2 for a dipropyl derivative). Comparative analysis with structurally related compounds, such as Tetrahydro-2,5-dimethyl-2H-pyranmethanol (CAS 94201-73-7), provides reference data for interpreting coupling constants and splitting patterns in 1H/13C NMR .
Q. What analytical techniques are suitable for detecting impurities in synthesized batches?
- Methodological Answer : Reverse-phase HPLC with UV detection (e.g., 210–254 nm) or LC-MS is recommended for purity assessment. For example, impurities like unreacted diol intermediates or regioisomers (e.g., 2,6-dipropyl derivatives) can be quantified using calibration curves from standards. Gas chromatography (GC) with FID detection is effective for volatile byproducts, such as propyl ethers formed during synthesis .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s electronic structure. For instance, the electron-donating methanol group at C2 may influence ring-opening reactions under acidic conditions. Molecular dynamics simulations can further assess solvent interactions, such as hydrogen bonding in polar aprotic solvents (e.g., DMSO), which may stabilize transition states during derivatization .
Q. What strategies resolve contradictions in reported spectral data for tetrahydropyran derivatives?
- Methodological Answer : Contradictions in NMR shifts (e.g., δ 3.5–4.0 ppm for pyran-OCH2 groups) may arise from solvent effects or stereochemical variations. Researchers should replicate experiments under standardized conditions (e.g., CDCl3 at 25°C) and cross-reference with databases like PubChem or EPA DSSTox. For example, discrepancies in Tetrahydro-2,5-dimethyl-2H-pyranmethanol’s 13C NMR data (CAS 94201-73-7) were resolved by comparing crystallographic data with computed spectra .
Q. How does substituent positioning (e.g., propyl vs. methyl groups) affect the compound’s stability in aqueous media?
- Methodological Answer : Hydrolytic stability can be tested via accelerated degradation studies (e.g., pH 1–13 buffers at 40°C). Bulkier propyl groups at C5 may sterically hinder water access to the pyran oxygen, reducing ring-opening kinetics compared to smaller substituents (e.g., methyl). Kinetic parameters (e.g., t1/2) derived from HPLC monitoring can validate computational predictions of steric effects .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Refer to SDS guidelines for tetrahydropyran derivatives (e.g., Tetrahydro-2H-thiopyran, CAS 1613-51-0) . Use PPE (gloves, goggles) to avoid skin/eye contact. Store in inert atmospheres (N2 or Ar) to prevent oxidation. Spill management requires non-reactive absorbents (e.g., vermiculite) and neutralization with dilute acetic acid for acidic residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
